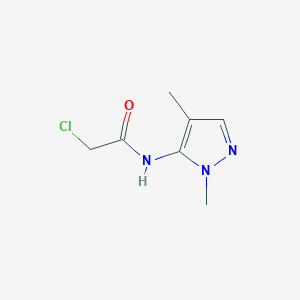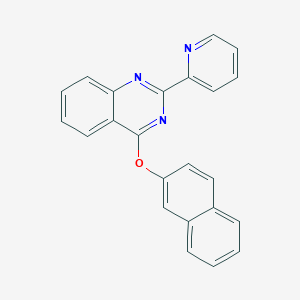
N-(1-pyridin-4-ylethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-pyridin-4-ylethyl)benzenesulfonamide, also known as PES, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PES is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
科学研究应用
N-(1-pyridin-4-ylethyl)benzenesulfonamide has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. N-(1-pyridin-4-ylethyl)benzenesulfonamide has been shown to inhibit the growth and proliferation of cancer cells, and it has been suggested as a potential anticancer agent. In neuroscience, N-(1-pyridin-4-ylethyl)benzenesulfonamide has been studied for its effects on neuronal activity and synaptic plasticity. N-(1-pyridin-4-ylethyl)benzenesulfonamide has also been used as a tool compound for drug discovery, as it can selectively bind to certain proteins and modulate their activity.
作用机制
N-(1-pyridin-4-ylethyl)benzenesulfonamide is believed to act by inhibiting the activity of certain proteins, including carbonic anhydrase and histone deacetylase. N-(1-pyridin-4-ylethyl)benzenesulfonamide has also been shown to affect the expression of genes involved in cell cycle regulation and apoptosis. The exact mechanism of action of N-(1-pyridin-4-ylethyl)benzenesulfonamide is still being studied, and further research is needed to fully understand its effects.
Biochemical and Physiological Effects:
N-(1-pyridin-4-ylethyl)benzenesulfonamide has been shown to have various biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, and modulation of neuronal activity. N-(1-pyridin-4-ylethyl)benzenesulfonamide has also been shown to affect the expression of various genes involved in cancer, neurodegenerative diseases, and other physiological processes.
实验室实验的优点和局限性
N-(1-pyridin-4-ylethyl)benzenesulfonamide has several advantages for lab experiments, including its high purity, stability, and selectivity for certain proteins. N-(1-pyridin-4-ylethyl)benzenesulfonamide can also be easily synthesized using various methods, and its effects can be measured using various assays. However, N-(1-pyridin-4-ylethyl)benzenesulfonamide also has limitations, including its potential toxicity and limited solubility in aqueous solutions.
未来方向
There are several future directions for research on N-(1-pyridin-4-ylethyl)benzenesulfonamide, including the development of more efficient synthesis methods, the identification of new targets for N-(1-pyridin-4-ylethyl)benzenesulfonamide, and the optimization of its pharmacological properties. N-(1-pyridin-4-ylethyl)benzenesulfonamide can also be further studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. Overall, N-(1-pyridin-4-ylethyl)benzenesulfonamide has shown great potential as a tool compound for scientific research, and further studies on its mechanism of action and physiological effects could lead to the development of new therapies and treatments for various diseases.
合成方法
N-(1-pyridin-4-ylethyl)benzenesulfonamide can be synthesized using various methods, including the reaction of 4-bromomethylpyridine with benzenesulfonyl chloride in the presence of a base, or the reaction of 4-pyridinylmethylamine with benzenesulfonyl chloride. The yield and purity of N-(1-pyridin-4-ylethyl)benzenesulfonamide can be improved by using different solvents, reaction conditions, and purification methods.
属性
IUPAC Name |
N-(1-pyridin-4-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-11(12-7-9-14-10-8-12)15-18(16,17)13-5-3-2-4-6-13/h2-11,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSGOLXIKVXKIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-pyridin-4-ylethyl)benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Piperidin-4-yl-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B7469108.png)


![N-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)formamide](/img/structure/B7469136.png)




![3-[4-(3-Methylphenyl)piperazine-1-carbonyl]benzoic acid](/img/structure/B7469152.png)
![N-[4-[(2-methylprop-2-enylamino)methyl]phenyl]acetamide](/img/structure/B7469156.png)



![1-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(2-methylphenoxy)ethanone](/img/structure/B7469197.png)